molecular formula C25H22ClN5O2S B3473490 13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B3473490
M. Wt: 492.0 g/mol
InChI Key: GUMCIGFPVKTOLM-UHFFFAOYSA-N
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Description

13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a useful research compound. Its molecular formula is C25H22ClN5O2S and its molecular weight is 492.0 g/mol. The purity is usually 95%.
The exact mass of the compound 9-(4-chlorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one is 491.1182738 g/mol and the complexity rating of the compound is 826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a complex chemical structure that has garnered attention for its potential biological activities. This article synthesizes existing research findings related to its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H19ClN2OS
  • Molecular Weight : 322.9 g/mol
  • IUPAC Name : 4-chloro-N-[[4-(morpholin-4-ylmethyl)thiophen-2-yl]methyl]aniline

The compound features a thiazole core and multiple functional groups that suggest diverse biological interactions.

Target Interactions

The exact mechanism of action for this compound remains largely undefined; however, it is hypothesized that it may interact with various biochemical pathways similar to related compounds. Notably, compounds with similar structures have been shown to bind with high affinity to multiple receptors, influencing a range of cellular processes including:

  • Antiviral Activity : Related compounds have demonstrated effectiveness against viral infections by targeting viral replication mechanisms.
  • Anticancer Properties : Some structural analogs have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Biochemical Pathways

Research indicates that similar compounds influence several biological activities such as:

  • Antimicrobial Activity
  • Antidiabetic Effects
  • Antimalarial Properties

These activities suggest a multifaceted role in therapeutic applications.

In Vitro Studies

Several studies have explored the biological effects of structurally related compounds:

  • Antiviral Efficacy : A study reported that certain derivatives exhibited potent activity against human adenovirus (HAdV), with IC50 values below 0.3 μM and selectivity indexes exceeding 100 compared to standard treatments like niclosamide .
  • Allosteric Modulation : Research on similar chemical frameworks has revealed potential as allosteric enhancers at the A1 adenosine receptor, indicating a unique mechanism that augments the receptor's response to endogenous ligands .
  • Cytotoxicity Assessments : In vitro cytotoxicity studies showed that some derivatives maintained low cytotoxic profiles while exhibiting significant antiviral properties, suggesting potential for therapeutic use without substantial toxicity .

Case Studies

StudyCompoundBiological ActivityFindings
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideAntiviralIC50 = 0.27 μM; low cytotoxicity (CC50 = 156.8 μM)
2-amino-3-(4-chlorobenzoyl)thiophene derivativesAllosteric enhancerPotentiated A1 receptor activity significantly
Indole derivativesAnticancerHigh affinity binding to multiple receptors

Properties

IUPAC Name

13-(4-chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c26-17-7-5-16(6-8-17)20-15-34-24-21(20)25(32)31-23(28-24)19-4-2-1-3-18(19)22(29-31)27-9-10-30-11-13-33-14-12-30/h1-8,15H,9-14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMCIGFPVKTOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C62
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Reactant of Route 2
Reactant of Route 2
13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Reactant of Route 3
13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Reactant of Route 4
Reactant of Route 4
13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Reactant of Route 5
Reactant of Route 5
13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Reactant of Route 6
13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

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